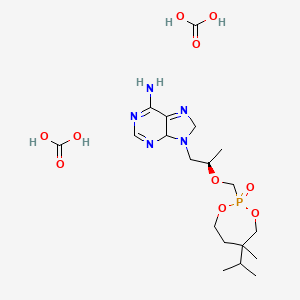
2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a purine base, a dioxaphosphepane ring, and bis(carbonate) groups, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate) likely involves multiple steps, including the formation of the purine base, the dioxaphosphepane ring, and the bis(carbonate) groups. Typical synthetic routes may include:
Formation of the Purine Base: Starting from simple precursors like adenine or guanine, the purine base can be synthesized through various organic reactions.
Formation of the Dioxaphosphepane Ring: This step may involve the cyclization of appropriate intermediates under specific conditions.
Introduction of Bis(carbonate) Groups: The final step may involve the addition of bis(carbonate) groups using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Purification Techniques: Using methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate) may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The compound may undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution may result in compounds with different functional groups.
Scientific Research Applications
2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate) may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a component in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of 2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate) would depend on its specific interactions with molecular targets and pathways. This may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Specific biochemical or signaling pathways that the compound affects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((((2R)-1-(6-Amino-4H-purin-9(8H)-yl)propan-2-yl)oxy)methyl)-5-isopropyl-5-methyl-1,3,2-dioxaphosphepane 2-oxide bis(carbonate) may include other purine derivatives, dioxaphosphepane compounds, or bis(carbonate) compounds.
Uniqueness
The uniqueness of this compound may lie in its specific combination of structural features, which may confer unique chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H34N5O10P |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]-4,8-dihydropurin-6-amine |
InChI |
InChI=1S/C17H30N5O4P.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;2*2-1(3)4/h9,12-13,16H,5-8,10-11H2,1-4H3,(H2,18,19,20);2*(H2,2,3,4)/t13-,16?,17?,27?;;/m1../s1 |
InChI Key |
GOOWXQRTHNLWAD-ZJQVVPPVSA-N |
Isomeric SMILES |
C[C@H](CN1CN=C2C1N=CN=C2N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=O)(O)O.C(=O)(O)O |
Canonical SMILES |
CC(C)C1(CCOP(=O)(OC1)COC(C)CN2CN=C3C2N=CN=C3N)C.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


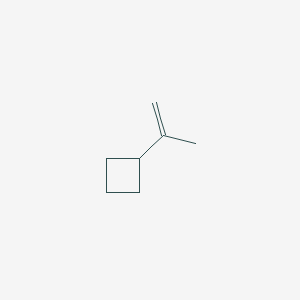
![5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B15253279.png)

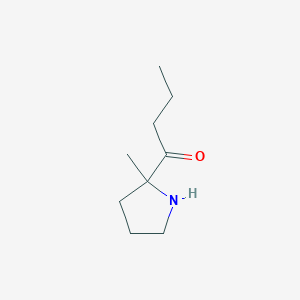
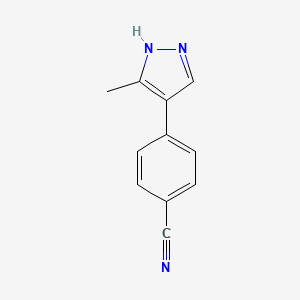
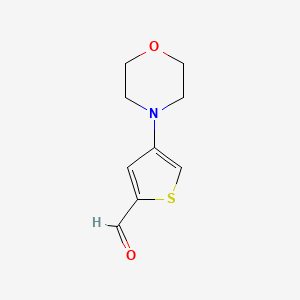
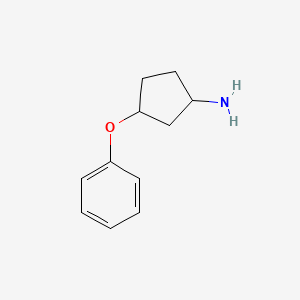
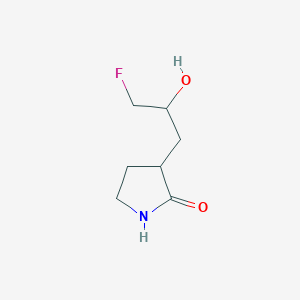
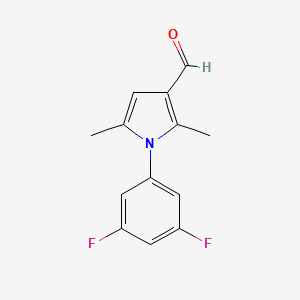
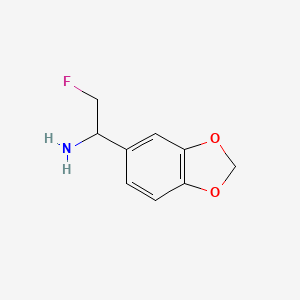
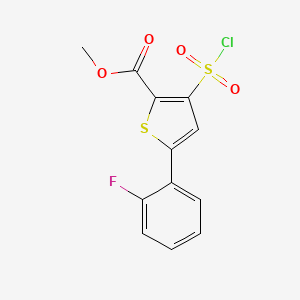
![N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B15253322.png)
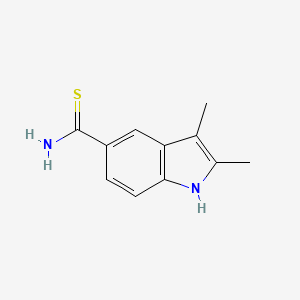
![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B15253336.png)
